molecular formula C15H10O3 B8578907 3-Phenyl-6-benzofurancarboxylic acid

3-Phenyl-6-benzofurancarboxylic acid

Cat. No.: B8578907
M. Wt: 238.24 g/mol
InChI Key: VDGULORXWRJRNR-UHFFFAOYSA-N
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Description

3-Phenyl-6-benzofurancarboxylic acid is a benzofuran derivative characterized by a phenyl substituent at the 3-position and a carboxylic acid group at the 6-position of the benzofuran core. Benzofuran-based compounds are widely studied for their pharmacological and material science applications due to their structural rigidity, aromaticity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)11-6-7-12-13(9-18-14(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,16,17)

InChI Key

VDGULORXWRJRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic Acid (CAS 1208402-13-4)

  • Molecular Formula : C₁₅H₉ClO₃
  • Molecular Weight : 272.68 g/mol
  • Key Features :
    • Substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.
    • Predicted pKa: 2.24 ± 0.30 (indicating moderate acidity, comparable to other aromatic carboxylic acids).
    • Applications: Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its halogenated aromatic structure .

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid (CAS 1956332-30-1)

  • Molecular Formula: C₁₀H₆F₃NO₃
  • Molecular Weight : 245.15 g/mol
  • Key Features: Contains an amino group at the 3-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Applications: Pharmaceutical intermediate, particularly in the development of enzyme inhibitors or receptor modulators .

4-Chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-3-benzofurancarboxylic Acid Ethyl Ester (CAS 67195-79-3)

  • Molecular Formula: C₁₇H₂₂ClNO₄
  • Molecular Weight : 339.82 g/mol
  • Likely used in medicinal chemistry for its modifiable ester group and polar functional groups .

6-Methyl-3-benzofuranacetic Acid Methyl Ester (CAS 1094294-18-4)

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.23 g/mol
  • Key Features :
    • Methyl ester and acetic acid side chain provide flexibility for further derivatization.
    • Applications: Intermediate in fine chemicals or fragrances due to its ester functionality .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties/Applications
3-Phenyl-6-benzofurancarboxylic Acid* N/A N/A Phenyl (C3), COOH (C6) Potential pharmacological intermediate
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic Acid C₁₅H₉ClO₃ 272.68 Cl (C6), COOH (C2), Phenyl (C3) Synthetic intermediate, moderate acidity
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid C₁₀H₆F₃NO₃ 245.15 NH₂ (C3), CF₃ (C6), COOH (C2) Drug discovery (lipophilic modifier)
4-Chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-3-benzofurancarboxylic Acid Ethyl Ester C₁₇H₂₂ClNO₄ 339.82 Cl (C4), Et₂NCH₂ (C6), OH (C5), Me (C2), COOEt (C3) Medicinal chemistry (hydrogen bonding)
6-Methyl-3-benzofuranacetic Acid Methyl Ester C₁₂H₁₂O₃ 204.23 Me (C6), CH₂COOMe (C3) Fine chemicals, fragrances

*Note: Direct data for 3-Phenyl-6-benzofurancarboxylic Acid is inferred from analogs.

Key Research Findings

Substituent Effects on Acidity: Carboxylic acid position (C2 vs. C6) and electron-withdrawing groups (e.g., Cl, CF₃) significantly influence pKa. For example, 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid has a lower pKa (2.24) compared to non-halogenated analogs . Trifluoromethyl groups (as in ) enhance acidity and stability, critical for bioactive molecules .

Pharmacological Potential: Amino and trifluoromethyl substituents () improve drug-like properties, such as blood-brain barrier penetration. Ethyl ester derivatives () allow for prodrug strategies, enabling controlled release of active metabolites .

Synthetic Utility :

  • Halogenated benzofurans () serve as cross-coupling partners in palladium-catalyzed reactions.
  • Methyl esters () are versatile intermediates for further functionalization .

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